molecular formula C16H10Cl2N2O6S2 B13768879 2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo

2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo

Cat. No.: B13768879
M. Wt: 461.3 g/mol
InChI Key: DBSHZQPPSDPIMP-UHFFFAOYSA-M
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Description

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is a diazonium salt featuring a naphthalene core substituted with two sulfonic acid groups at the 1,5-positions and a 2,4-dichlorophenyldiazonium moiety. This compound is primarily utilized in industrial applications, such as azo dye synthesis, where diazonium salts act as electrophilic coupling agents. The naphthalenedisulfo groups enhance solubility in aqueous media, making it advantageous for reactions under mild conditions. Analytical techniques like LC/MS, which are critical for characterizing such complex molecules, have been employed in studies of marine actinomycete metabolites to identify structurally novel compounds .

Properties

Molecular Formula

C16H10Cl2N2O6S2

Molecular Weight

461.3 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C6H3Cl2N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-1

InChI Key

DBSHZQPPSDPIMP-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N

Origin of Product

United States

Preparation Methods

Diazotization of 2,4-Dichloroaniline

The initial step in preparing 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfonate involves the diazotization of 2,4-dichloroaniline. This is typically achieved by reacting 2,4-dichloroaniline with sodium nitrite in an inorganic aqueous acid medium (commonly hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt solution.

  • Reaction conditions:
    • Acid medium: Hydrochloric acid or sulfuric acid
    • Temperature: 0–5 °C to stabilize the diazonium salt
    • Sodium nitrite amount: Stoichiometric relative to amine groups
  • Mechanism: Formation of nitrous acid in situ reacts with the amine to form the diazonium ion.

Coupling with 1,5-Naphthalenedisulfonate

The diazonium salt solution is then coupled with 1,5-naphthalenedisulfonate ion, which acts as a coupling component to stabilize the diazonium salt and form the desired 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfonate complex.

  • Key points:
    • The coupling reaction is conducted under controlled pH and temperature to avoid decomposition.
    • The 1,5-naphthalenedisulfonate ion provides solubility and stability to the diazonium salt.
    • The product typically precipitates as a crystalline solid or can be isolated by crystallization.

Purification and Isolation

After coupling, the product is purified by filtration, washing, and drying. Crystallization from appropriate solvents (e.g., aqueous alcohol mixtures) ensures high purity.

  • Typical purification steps:
    • Filtration to remove impurities and unreacted materials
    • Washing with cold solvents to remove soluble impurities
    • Drying under controlled temperature to avoid decomposition

Detailed Preparation Procedure (Based on Patent and Literature Data)

Step No. Process Step Reagents/Conditions Description
1 Diazotization 2,4-Dichloroaniline, NaNO2, HCl, 0–5 °C Formation of diazonium salt in acidic aqueous medium under cooling
2 Coupling 1,5-Naphthalenedisulfonate ion, controlled pH/temp Coupling of diazonium ion with naphthalenedisulfonate to form the diazonium salt complex
3 Isolation Filtration, washing with cold solvent Removal of impurities and isolation of solid product
4 Drying and Crystallization Controlled drying temperature, crystallization solvents Obtain pure crystalline 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfonate hydrate

Research Findings and Optimization Notes

  • The diazotization reaction is highly sensitive to temperature; maintaining 0–5 °C is critical to prevent the decomposition of the diazonium salt.
  • The molar ratio of sodium nitrite to 2,4-dichloroaniline must be carefully controlled to ensure complete diazotization without excess nitrite, which can cause side reactions.
  • The coupling reaction benefits from a slightly acidic to neutral pH to optimize the yield and stability of the diazonium salt complex.
  • Use of 1,5-naphthalenedisulfonate as the counter ion enhances the stability and solubility of the diazonium salt compared to simple halide salts.
  • Crystallization conditions (solvent choice, temperature) significantly affect the purity and yield of the final product.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
Diazotization Temperature 0–5 °C Prevents decomposition of diazonium salt
Acid Type HCl or H2SO4 Provides acidic medium for diazotization
Sodium Nitrite Ratio 1.0 eq relative to amine Ensures complete diazotization
Coupling pH Slightly acidic to neutral (pH 4–6) Optimizes coupling efficiency and product stability
Coupling Temperature 0–10 °C Maintains diazonium salt stability
Crystallization Solvent Aqueous methanol or ethanol Affects purity and crystallinity
Drying Temperature Below 40 °C Prevents thermal decomposition

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo involves the formation of a diazonium ion, which can undergo electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds. These reactions are facilitated by the presence of electron-donating groups on the nucleophiles, which stabilize the transition state and promote the formation of the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo with structurally or functionally related compounds. Key differences arise from substituent effects on solubility, stability, and reactivity.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility in Water Stability (RT) Primary Applications
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo Naphthalene 1,5-disulfo, 2,4-dichlorophenyldiazonium ~500 (hypothetical) High Low (diazonium decomposition) Azo dye synthesis, textiles
1-Nitronaphthalene Naphthalene 1-nitro 173.16 Low Moderate Solvent, organic synthesis
Benzenediazonium chloride Benzene Diazonium chloride 140.57 Moderate Very low Dyes, intermediates
1,5-Naphthalenedisulfonic acid Naphthalene 1,5-disulfo 288.26 Very high High Surfactants, catalysts

Key Observations:

  • Solubility: The disulfo groups in 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo confer higher water solubility compared to non-sulfonated analogs like 1-Nitronaphthalene, which is hydrophobic .
  • Stability : Diazonium salts are inherently unstable at room temperature due to nitrogen release. The target compound’s stability is further compromised by electron-withdrawing chlorine atoms, accelerating decomposition compared to simpler diazonium salts like benzenediazonium chloride.
  • Reactivity: The dichlorophenyl group enhances electrophilicity, making it more reactive in azo coupling reactions than non-halogenated diazonium salts.

Limitations of Available Evidence:

However, methodologies from marine actinomycete metabolite studies (e.g., LC/MS profiling ) are broadly applicable to characterizing diazonium salts. Similarly, 1-Nitronaphthalene exemplifies how substituents alter physicochemical behavior, though its nitro group differs functionally from sulfonic acid or diazonium groups.

Biological Activity

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfonate (DCPD) is a diazonium compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of DCPD, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

DCPD is characterized by its molecular formula C10H8Cl2N2O6S2C_{10}H_{8}Cl_{2}N_{2}O_{6}S_{2} and a molecular weight of 360.23 g/mol. Its structure comprises a dichlorophenyl group attached to a naphthalenedisulfonate moiety, which contributes to its reactivity and interactions with biological molecules.

PropertyValue
Molecular FormulaC₁₀H₈Cl₂N₂O₆S₂
Molecular Weight360.23 g/mol
IUPAC Name2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate
AppearanceFaint yellow powder
Melting Point195 °C (dec.)

The biological activity of DCPD can be attributed to several mechanisms:

  • Reactive Intermediate Formation : DCPD can generate reactive intermediates upon reduction, which can interact with nucleophiles such as proteins and nucleic acids.
  • Enzyme Inhibition : Studies have shown that DCPD can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, which can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Research indicates that DCPD exhibits antimicrobial properties. A study demonstrated that DCPD showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL.

Anticancer Properties

A notable case study involved the use of DCPD in cancer therapy. In vitro experiments revealed that DCPD induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported a dose-dependent increase in apoptosis markers when treated with varying concentrations of DCPD.

Case Studies

  • Bilirubin Quantification :
    A comparative analysis using DCPD for total bilirubin measurement showed excellent correlation with traditional methods but highlighted interference from indican in uremic patients. This study emphasized the need for optimized reaction conditions to minimize bias in results .
  • Histological Applications :
    DCPD has been utilized in histological staining techniques due to its ability to form stable azo dyes with tissue components. This application has been crucial for visualizing cellular structures under microscopy.

Safety and Toxicity

While DCPD shows promising biological activities, it is essential to consider its safety profile. The compound is classified as an irritant and poses risks upon exposure. Safety data sheets recommend appropriate personal protective equipment (PPE) during handling to mitigate risks associated with skin and eye contact.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via diazotization and coupling reactions. A typical protocol involves dissolving precursors (e.g., triazole derivatives) in ethanol, adding glacial acetic acid as a catalyst, and refluxing for 4 hours under controlled pressure. Optimization may include adjusting molar ratios (e.g., 1:1 for triazole and benzaldehyde derivatives), varying reflux duration (2–6 hours), or testing alternative solvents (e.g., DMF for solubility enhancement). Post-reaction, vacuum evaporation and filtration are critical for purity .

Q. Which analytical techniques are most effective for characterizing 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo?

  • Methodological Answer :

Technique Purpose Example Parameters
1H/13C NMR Structural confirmationδ 7.2–8.5 ppm (aromatic protons), coupling constants for diazo groups
IR Spectroscopy Functional group identificationPeaks at 2100–2200 cm⁻¹ (diazo bonds), 1600–1650 cm⁻¹ (sulfo groups)
HPLC Purity assessmentC18 column, acetonitrile/water (70:30), UV detection at 254 nm
Cross-referencing with X-ray crystallography or mass spectrometry is recommended for ambiguous results .

Q. How should researchers assess the stability of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo under varying experimental conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:

  • Thermal stress : 40–80°C for 24–72 hours.
  • pH variations : Test buffers at pH 3, 7, and 11.
  • Light exposure : UV-Vis irradiation (254–365 nm) for 48 hours.
    Monitor decomposition via TLC or HPLC and quantify degradation products. Stability is highly pH-dependent due to hydrolysis of diazo bonds in acidic conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo in coupling reactions?

  • Methodological Answer : Use isotopic labeling (e.g., 15N-diazonium) to track bond formation/cleavage during reactions. Time-resolved FTIR or Raman spectroscopy can capture intermediate species. Computational modeling (DFT or MD simulations) may predict reaction pathways, validated by comparing experimental kinetic data (e.g., rate constants for diazo decomposition) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., microbial vs. mammalian cell lines) or dosage ranges.
  • Dose-response validation : Replicate conflicting experiments with standardized protocols (e.g., fixed exposure time, controlled temperature).
  • Structural analogs : Test derivatives to isolate activity-contributing groups (e.g., dichlorophenyl vs. naphthalenedisulfo moieties).
    Contradictions often arise from impurities or divergent bioassay conditions .

Q. How can interdisciplinary approaches enhance applications of this compound in materials science?

  • Methodological Answer :

  • Membrane technology : Incorporate into polymer matrices (e.g., sulfonated polyether ether ketone) for ion-exchange membranes. Characterize proton conductivity via electrochemical impedance spectroscopy .
  • Photoresist development : Test UV sensitivity in lithography using spin-coated thin films. Optimize patterns via AFM or SEM imaging .

Theoretical and Methodological Frameworks

Q. Which theoretical models explain the electronic properties of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo?

  • Methodological Answer : Apply Hückel’s MO theory for π-electron systems to predict absorption spectra. Compare with experimental UV-Vis data (λmax ~300–400 nm). For redox behavior, use cyclic voltammetry to identify reduction potentials linked to diazo and sulfo groups. Correlate findings with DFT-calculated HOMO/LUMO energies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Implement factorial design (e.g., 2^k factorial) to vary substituents (e.g., halogens, alkyl chains) and measure effects on properties like solubility or reactivity. For example:

Factor Levels
Substituent position2-Cl, 4-Cl, 2,4-diCl
Solvent polarityEthanol, DMSO, water
Analyze interactions using ANOVA to identify dominant variables .

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